1-Dodecanamine, N-(2-pyridinylmethylene)-
Overview
Description
. This compound is characterized by its molecular formula C18H30N2 and is known for its unique structure, which combines a long aliphatic chain with a pyridine ring.
Preparation Methods
The synthesis of 1-Dodecanamine, N-(2-pyridinylmethylene)- typically involves the reaction of dodecanamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Dodecanamine, N-(2-pyridinylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be substituted with other functional groups.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form imines and other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dodecanamine, N-(2-pyridinylmethylene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the formulation of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Dodecanamine, N-(2-pyridinylmethylene)- exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of signaling pathways involved in disease progression .
Comparison with Similar Compounds
1-Dodecanamine, N-(2-pyridinylmethylene)- can be compared with other similar compounds, such as:
Dodecylamine: A simpler amine with a similar aliphatic chain but lacking the pyridine ring.
Pyridine derivatives: Compounds with a pyridine ring but different substituents on the ring.
Schiff bases: Other Schiff bases formed from different amines and aldehydes.
The uniqueness of 1-Dodecanamine, N-(2-pyridinylmethylene)- lies in its combination of a long aliphatic chain and a pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-dodecyl-1-pyridin-2-ylmethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-2-3-4-5-6-7-8-9-10-12-15-19-17-18-14-11-13-16-20-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCXVBEBNUEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=CC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458192 | |
Record name | 1-Dodecanamine, N-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477736-32-6 | |
Record name | 1-Dodecanamine, N-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 477736-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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